3-fluoro-N-[(3-hydroxyoxolan-3-yl)methyl]-4-methoxybenzamide
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Overview
Description
3-fluoro-N-[(3-hydroxyoxolan-3-yl)methyl]-4-methoxybenzamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a fluorine atom, a hydroxytetrahydrofuran ring, and a methoxybenzamide group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-[(3-hydroxyoxolan-3-yl)methyl]-4-methoxybenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Hydroxytetrahydrofuran Ring: This step involves the cyclization of a suitable diol precursor under acidic or basic conditions to form the tetrahydrofuran ring.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide.
Coupling with Methoxybenzamide: The final step involves coupling the fluorinated tetrahydrofuran intermediate with 4-methoxybenzamide using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-[(3-hydroxyoxolan-3-yl)methyl]-4-methoxybenzamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group in the tetrahydrofuran ring can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the benzamide moiety can be reduced to form an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (pyridinium chlorochromate) and KMnO4 (potassium permanganate).
Reduction: Reducing agents such as LiAlH4 (lithium aluminum hydride) and NaBH4 (sodium borohydride) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl group may yield an amine.
Scientific Research Applications
3-fluoro-N-[(3-hydroxyoxolan-3-yl)methyl]-4-methoxybenzamide has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound may be used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.
Industry: It can be used in the production of specialty chemicals, agrochemicals, and materials science research.
Mechanism of Action
The mechanism of action of 3-fluoro-N-[(3-hydroxyoxolan-3-yl)methyl]-4-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and hydroxytetrahydrofuran ring contribute to its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-ethoxy-3-fluoro-N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzenesulfonamide
- 1-((3-Hydroxytetrahydrofuran-3-yl)methyl)-3-(4-methoxyphenethyl)urea
Uniqueness
Compared to similar compounds, 3-fluoro-N-[(3-hydroxyoxolan-3-yl)methyl]-4-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the fluorine atom enhances its stability and binding affinity, while the hydroxytetrahydrofuran ring provides additional sites for chemical modification and interaction with biological targets.
Properties
IUPAC Name |
3-fluoro-N-[(3-hydroxyoxolan-3-yl)methyl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO4/c1-18-11-3-2-9(6-10(11)14)12(16)15-7-13(17)4-5-19-8-13/h2-3,6,17H,4-5,7-8H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDCPODGLBYNVEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2(CCOC2)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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